Ethyl iopanoate

説明

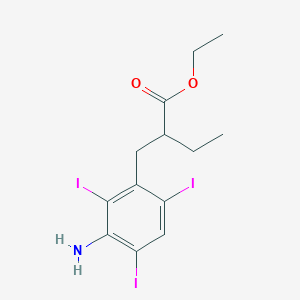

Ethyl iopanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H16I3NO2 and its molecular weight is 598.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Ecological Research

Ethyl-iophenoxic Acid as a Bait Marker

Ethyl iopanoate has been utilized as a non-toxic quantitative bait marker in ecological research, particularly for studying small mammals. A study by Linnert et al. (2021) demonstrated its effectiveness in assessing bait uptake among common voles (Microtus arvalis). The research involved the following key findings:

- Palatability and Dosage : Ethyl-iophenoxic acid (Et-IPA) was found to be palatable across various concentrations (40 to 1280 μg/g bait). The most suitable carrier for the bait was sunflower oil, which enhanced the uptake by voles.

- Dose-Residue Relationship : Blood samples collected at intervals post-consumption showed a dose-dependent relationship with Et-IPA residues detectable for up to 14 days. This allowed researchers to establish calibration curves for future studies on small mammals .

Table 1: Summary of Study Findings

| Parameter | Value |

|---|---|

| Bait Concentration | 40 - 1280 μg Et-IPA per g bait |

| Carrier Used | Sunflower oil |

| Detection Duration | Up to 14 days |

| Residue Dissipation | 33-37% depending on dose |

Medical Imaging

Contrast Agent in Cholecystography

This compound is also recognized for its role as a contrast medium in medical imaging, particularly in cholecystography. Iopanoic acid, from which this compound is derived, contains iodine, making it effective for enhancing the visibility of internal structures during imaging procedures. Its applications include:

- Cholecystography : Used to visualize the gallbladder and biliary tract, aiding in the diagnosis of gallstones and other conditions.

- Safety Profile : this compound is noted for its relatively low toxicity compared to other contrast agents, making it suitable for patients with sensitivities to iodine .

Pharmacological Research

While this compound itself has limited direct applications in pharmacology, its parent compound, iopanoic acid, has been studied for its potential effects on thyroid function due to its iodine content. Research indicates that iopanoic acid can influence thyroid hormone levels and may have implications in treating conditions like hyperthyroidism.

Case Studies

- Study on Small Mammals : The use of Et-IPA as a bait marker has been pivotal in ecological studies aimed at understanding resource utilization among small mammals. The study highlighted its non-invasive nature and effectiveness compared to traditional markers .

- Medical Imaging Efficacy : Clinical evaluations have shown that iopanoic acid derivatives like this compound improve diagnostic accuracy during imaging procedures without significant adverse effects .

特性

CAS番号 |

100850-30-4 |

|---|---|

分子式 |

C13H16I3NO2 |

分子量 |

598.98 g/mol |

IUPAC名 |

ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |

InChI |

InChI=1S/C13H16I3NO2/c1-3-7(13(18)19-4-2)5-8-9(14)6-10(15)12(17)11(8)16/h6-7H,3-5,17H2,1-2H3 |

InChIキー |

OBQUJIRCCAHNMD-UHFFFAOYSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |

正規SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |

同義語 |

ethyl iopanoate ethyl iopanoate, 131I-labeled |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。